molecular formula C7H11NO4 B3146197 cis-Piperidine-2,6-dicarboxylic acid CAS No. 59234-40-1

cis-Piperidine-2,6-dicarboxylic acid

Cat. No.: B3146197
CAS No.: 59234-40-1
M. Wt: 173.17 g/mol
InChI Key: SOOPBZRXJMNXTF-SYDPRGILSA-N
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Description

Synthesis Analysis

Several synthetic methods have been explored for cis-PDA. Notably, a study by Amino et al. investigated a convenient synthetic route involving regiospecific anodic oxidation and stereospecific cobalt-catalyzed carbonylation to obtain trans-(2S,6S)-teneraic acid , which is an isomer of cis-PDA. The key intermediate in this process was methyl (S)-N-benzoyl-α-methoxypipecolate , obtained via anodic oxidation of methyl (S)-N-benzoylpipecolate. Subsequent cobalt-catalyzed carbonylation led to the formation of trans-(2S,6S)-N-benzoyl-teneraic acid dimethyl ester .


Molecular Structure Analysis

The crystal structure of cis-PDA has been determined by X-ray diffraction. It crystallizes in the triclinic system, forming a complex with piperazine. The compound exhibits strong and weak hydrogen-bonding interactions between carboxylic acids, creating a sheet motif that hosts piperazine guests .


Chemical Reactions Analysis

  • Photocatalytic N-Cyclization : Under photoirradiation, a mixture of stereoisomers of 2,6-diaminopimelic acid (DAP) produces cis-PDA via a redox-combined mechanism involving oxidation and reduction by positive holes and photoexcited electrons .
  • Proton Transfer : Proton transfer from carboxylic acids to different amines has been reported, leading to self-associating systems .

Scientific Research Applications

  • Synthesis and Chemical Properties : Andersson and Soine (1950) detailed the preparation of cis-Piperidine-2,6-dicarboxylic acid by reducing pyridine-2,6-dicarboxylic acid. This work laid foundational knowledge for its synthesis and properties (Andersson & Soine, 1950).

  • Neuromediator Analogs Synthesis : Agami et al. (1995) synthesized enantiopure forms of cis and trans isomers of 2,3-piperidine dicarboxylic acids, highlighting their potential as neuromediator analogs (Agami et al., 1995).

  • Anticonvulsant Properties : Croucher, Meldrum, and Collins (1984) studied the anticonvulsant and proconvulsant properties of various isomers of piperidine dicarboxylic acids, including this compound (Croucher et al., 1984).

  • Excitotoxic Properties : Foster, Collins, and Schwarcz (1983) explored the neurotoxic effects of cis- and trans-2,3-piperidine dicarboxylates, providing insights into their interactions with brain receptors (Foster et al., 1983).

  • Stereoselective Synthesis : Amino, Nishi, and Izawa (2017) investigated a synthetic method for trans-(2S,6S)-teneraic acid, a form of piperidine-2,6-dicarboxylic acid, highlighting its potential in stereoselective synthesis (Amino et al., 2017).

  • Neuronal Activity Modulation : Birley, Collins, Perkins, and Stone (1982) investigated the effects of cis-2,3-piperidine dicarboxylic acid on rat cortical neurons, revealing its potential in modulating neuronal activity (Birley et al., 1982).

  • Photocatalytic Synthesis : Ohtani et al. (1995) explored a photocatalytic reaction using cadmium(II) sulfide to synthesize piperidine-2,6-dicarboxylic acid, indicating an alternative synthesis pathway (Ohtani et al., 1995).

Mechanism of Action

Target of Action

cis-Piperidine-2,6-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . These receptors are primarily involved in the transmission of excitatory signals in the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . This pathway involves the transmission of signals in the nervous system using the neurotransmitter glutamate. By blocking the action of excitatory amino acids at NMDA, AMPA, and kainate receptors, this compound can reduce the overall excitatory activity in this pathway .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of the action of this compound is a reduction in excitatory synaptic transmissions. This is due to its ability to block the action of excitatory amino acids at NMDA, AMPA, and kainate receptors . This can have various effects at the molecular and cellular level, depending on the specific context in which it is used.

Properties

IUPAC Name

(2S,6R)-piperidine-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOPBZRXJMNXTF-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Piperidine-2,6-dicarboxylic acid
Reactant of Route 2
cis-Piperidine-2,6-dicarboxylic acid
Reactant of Route 3
cis-Piperidine-2,6-dicarboxylic acid
Reactant of Route 4
cis-Piperidine-2,6-dicarboxylic acid
Reactant of Route 5
cis-Piperidine-2,6-dicarboxylic acid
Reactant of Route 6
cis-Piperidine-2,6-dicarboxylic acid

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